5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine
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Overview
Description
5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine typically involves multiple steps, starting with the preparation of the indole and oxazole moieties. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole and oxazole rings.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
Indole-3-acetic acid derivatives: Commonly used in plant growth regulation and studied for their biological activities.
Uniqueness
5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine stands out due to its unique combination of the indole and oxazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-methyl-N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C23H25N3O4/c1-13-10-20(26-30-13)25-22(21-14(2)24-17-9-7-6-8-16(17)21)15-11-18(27-3)23(29-5)19(12-15)28-4/h6-12,22,24H,1-5H3,(H,25,26) |
InChI Key |
ZNHBAJAVRCBEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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